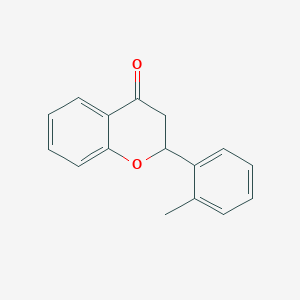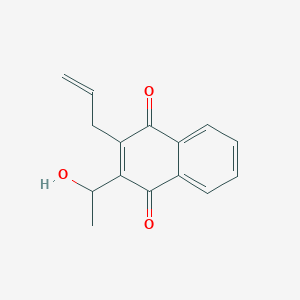
2-(2-Methylphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Tolyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound features a chroman-4-one core structure with an o-tolyl group attached at the 2-position. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for 2-(o-Tolyl)chroman-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Chroman-4-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: These compounds can be reduced to form chroman derivatives.
Substitution: Substitution reactions can occur at various positions on the chroman-4-one ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or PCC (Pyridinium chlorochromate) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2-(o-Tolyl)chroman-4-one and its derivatives have been extensively studied for their biological and pharmacological activities. Some of the key applications include:
Anticancer Activity: Certain derivatives have shown potential as anticancer agents by inhibiting specific cancer cell lines.
Antiviral Activity: Some chroman-4-one derivatives exhibit antiviral properties, making them candidates for antiviral drug development.
Antioxidant Activity: These compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
Enzyme Inhibition: Chroman-4-one derivatives have been studied as inhibitors of various enzymes, including aldose reductase and protein kinases.
Wirkmechanismus
The mechanism of action of 2-(o-Tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of protein kinases, which play a crucial role in cell signaling and proliferation . The antioxidant activity is likely due to the compound’s ability to donate electrons and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
2-(o-Tolyl)chroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: The parent compound without the o-tolyl group.
Flavanone: A similar structure with a different substitution pattern.
Isoflavone: Another related compound with a different core structure.
The uniqueness of 2-(o-Tolyl)chroman-4-one lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Eigenschaften
CAS-Nummer |
116115-46-9 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
DGJSVCBNQTUXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)










